(S)-N-methyl-1-phenylethylamine hydrochloride
Overview
Description
(S)-N-methyl-1-phenylethylamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is characterized by the presence of a phenyl group attached to an ethylamine backbone, with a methyl group substituent on the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-1-phenylethylamine hydrochloride typically involves the following steps:
Chiral Resolution: The starting material, racemic N-methyl-1-phenylethylamine, is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral acids or chromatography techniques.
Hydrochloride Formation: The (S)-N-methyl-1-phenylethylamine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts or enzymes to directly synthesize the (S)-enantiomer from simpler precursors.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl ring or nitrogen atom.
Scientific Research Applications
(S)-N-methyl-1-phenylethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development and pharmacology.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-methyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-N-methyl-1-phenylethylamine hydrochloride: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
N-methyl-1-phenylethylamine: The racemic mixture containing both ®- and (S)-enantiomers.
N-methyl-2-phenylethylamine: A structural isomer with the phenyl group attached to a different carbon atom.
Uniqueness
(S)-N-methyl-1-phenylethylamine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with chiral targets.
Properties
IUPAC Name |
(1S)-N-methyl-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53690-44-1 | |
Record name | N-Methyl-1-phenylethylamine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053690441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920U8W686T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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